molecular formula C7H8N2O4 B2610377 Coc(=O)C1=CC(=O)N(C)C(=O)N1 CAS No. 24766-55-0

Coc(=O)C1=CC(=O)N(C)C(=O)N1

Cat. No. B2610377
CAS RN: 24766-55-0
M. Wt: 184.151
InChI Key: RHDCKHLARXDWOM-UHFFFAOYSA-N
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Description

Coc(=O)C1=CC(=O)N(C)C(=O)N1, also known as N-acetyl-L-cysteine amide (NACA), is a derivative of the amino acid L-cysteine. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and oxidative stress-related disorders. In

Scientific Research Applications

CO2 Electroreduction and Utilization

Highly Selective CO2 Electroreduction to C2H4 : A study introduced a metal-organic framework composed of copper phthalocyanine units and CuO4 nodes as an effective electrocatalyst for the conversion of CO2 to ethylene (C2H4), showcasing a significant performance in CO2 electroreduction with high selectivity and efficiency (Qiu et al., 2021).

Carbon Dioxide Utilization : Another research reviewed the developments in converting CO2 to valuable chemicals, highlighting the use of CO2 as a feedstock for synthetic applications, including the production of formic acid and other chemicals through carboxylation and reduction reactions (Alper & Orhan, 2017).

Carbon Capture and Storage (CCS)

Carbon Capture Utilization and Storage : Investigating the capture and conversion of CO2 into valuable chemicals as a contemporary challenge, this research emphasizes the significance of carbon capture, utilization, and storage technologies in addressing global warming and promoting sustainability (Gao et al., 2020).

Advanced Materials for CO2 Capture

Accelerated Carbonation of Alkaline Wastes : This process focuses on capturing CO2 by reacting it with alkaline materials, including industrial residues like steelmaking slag, to form solid carbonates. It's an effective method for CO2 sequestration and improving the properties of concrete when these carbonated residues are used as a blend (Pan, Chang, & Chiang, 2012).

properties

IUPAC Name

methyl 3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-5(10)3-4(6(11)13-2)8-7(9)12/h3H,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDCKHLARXDWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24766-55-0
Record name methyl 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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